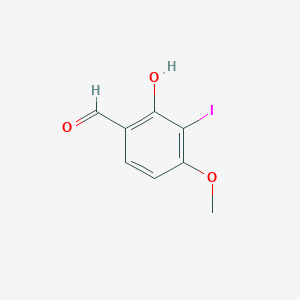

2-Hydroxy-3-iodo-4-methoxybenzaldehyde

Description

Contextualization within the Halogenated Aromatic Aldehyde Family

Halogenated aromatic aldehydes are a significant subclass of organic compounds, prized as versatile intermediates in synthesis. nih.gov The presence of a halogen atom introduces a reactive handle for a variety of transformations, most notably cross-coupling reactions, while also modulating the electronic properties of the aromatic ring. nih.gov This family of compounds is integral to the construction of complex molecular frameworks. nih.gov

Compounds such as 5-iodovanillin (B1580916), derived from the naturally occurring flavor compound vanillin (B372448), have been extensively studied. nih.govmdma.chtandfonline.com The iodination of vanillin and its isomers is a common strategy to create building blocks for more complex molecules. nih.govtandfonline.com 2-Hydroxy-3-iodo-4-methoxybenzaldehyde, a derivative of ortho-vanillin, fits within this context as a strategically halogenated aromatic aldehyde, offering potential for further chemical elaboration. wikipedia.org The transformation of these aldehydes into corresponding carboxylic acids or alcohols is also a subject of study, particularly in understanding metabolic pathways. nih.govasm.org

Structural Characteristics and Functional Group Analysis for Research Strategy

The structure of this compound, a derivative of ortho-vanillin, is defined by the specific arrangement of its four substituents on the benzene (B151609) ring. wikipedia.orgnih.gov An analysis of its functional groups—hydroxyl (-OH), iodo (-I), methoxy (B1213986) (-OCH₃), and aldehyde (-CHO)—is critical for devising research strategies.

Aldehyde Group: The aldehyde is a key functional group, susceptible to nucleophilic attack and oxidation, and can participate in a wide range of C-C bond-forming reactions such as aldol (B89426) and Wittig reactions. pressbooks.pub

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. Its presence is also crucial for forming intramolecular hydrogen bonds, which can influence the compound's conformation and reactivity.

Methoxy Group: The methoxy group is an electron-donating group through resonance, activating the ring towards electrophilic substitution. It directs incoming electrophiles primarily to the para position.

Iodo Group: The large iodine atom offers a site for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. tandfonline.com Its electron-withdrawing inductive effect slightly deactivates the ring.

Historical Development and Significance of Related Aromatic Scaffolds in Chemical Research

The scientific journey leading to complex molecules like this compound is built upon foundational research into simpler, related aromatic scaffolds. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available natural product, has been a central molecule in this history. nih.gov Its chemistry, including its iodination to 5-iodovanillin, has been explored for well over a century. mdma.ch

The isomer, ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde), was first isolated in 1876 by Ferdinand Tiemann. wikipedia.org By the early 20th century, its utility as a synthetic precursor for various compounds, including coumarins, was established. wikipedia.org The development of synthetic routes to iodinated derivatives of vanillin and its isomers, such as isovanillin (B20041), has been a subject of ongoing research to create novel compounds with potential biological activity. nih.govresearchgate.net These efforts have led to concise and selective methods for preparing specific isomers, which are crucial for targeted drug design and materials science. nih.gov The study of these fundamental aromatic aldehydes has thus paved the way for the synthesis and investigation of more complex, polysubstituted derivatives.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 138490-94-5 | nih.govsigmaaldrich.com |

| Molecular Formula | C₈H₇IO₃ | nih.govsigmaaldrich.com |

| Molecular Weight | 278.04 g/mol | nih.govsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 167-174 °C | sigmaaldrich.com |

| SMILES | COC1=C(C(=C(C=C1)C=O)I)O | nih.gov |

| InChIKey | KLXKKFGRNPBWGM-UHFFFAOYSA-N | nih.gov |

Table 2: Synonyms for this compound

| Synonym | Source(s) |

| 2-Iodoisovanillin | sigmaaldrich.com |

| 4-Formyl-2-hydroxy-3-iodoanisole | nih.gov |

| Benzaldehyde (B42025), 3-hydroxy-2-iodo-4-methoxy- | nih.gov |

Table 3: Comparison of Related Aromatic Aldehydes

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) |

| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 152.15 |

| Isovanillin | 3-Hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ | 152.15 |

| ortho-Vanillin | 2-Hydroxy-3-methoxybenzaldehyde (B140153) | C₈H₈O₃ | 152.15 |

| 5-Iodovanillin | 4-Hydroxy-5-iodo-3-methoxybenzaldehyde | C₈H₇IO₃ | 278.04 |

| 2-Hydroxy-4-methoxybenzaldehyde (B30951) | 2-Hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ | 152.15 |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-iodo-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBYIQRFHSRAQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Hydroxy 3 Iodo 4 Methoxybenzaldehyde and Its Analogs

Regioselective Halogenation Strategies

The introduction of an iodine atom at a specific position on the benzaldehyde (B42025) scaffold is a critical step in the synthesis of the target compound. The electronic properties and steric hindrance of the substituents already present on the aromatic ring heavily influence the regiochemical outcome of electrophilic aromatic substitution reactions. rsc.orgyoutube.com

Direct Iodination Protocols and their Optimization

Direct iodination involves the introduction of an iodine atom onto the aromatic ring in a single step using an electrophilic iodine source. While elemental iodine itself is generally not reactive enough for efficient substitution on aromatic rings, its reactivity can be enhanced by the presence of an oxidizing agent or by using more potent iodinating reagents. rsc.orgmanac-inc.co.jp

Commonly, a combination of iodine and an oxidant is employed. Systems like iodine/iodic acid have proven effective for the iodination of hydroxylated aromatic aldehydes. jocpr.comjocpr.com Other oxidants used in industrial applications include nitric acid or silver salts, which help to form a more powerful iodine cation species. manac-inc.co.jp Modern methods often utilize N-iodosuccinimide (NIS), sometimes in conjunction with a catalyst, or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) for the iodination of electron-rich arenes. organic-chemistry.org For instance, a general procedure for the iodination of 4-hydroxybenzaldehyde (B117250) involves stirring the substrate with NIS in acetic acid at room temperature. chemicalbook.com

The regioselectivity of the reaction is paramount. The hydroxyl and methoxy (B1213986) groups are strong activating, ortho, para-directing groups. In a precursor like 2-hydroxy-4-methoxybenzaldehyde (B30951) (an isovanillin (B20041) isomer), the hydroxyl group primarily directs the incoming electrophile to the positions ortho and para to it (positions 1 and 3). The methoxy group directs to its own ortho and para positions (positions 3 and 5). The position C-3 is activated by both the hydroxyl (para) and the methoxy (ortho) groups, making it the most likely site for electrophilic substitution, leading to the desired 2-Hydroxy-3-iodo-4-methoxybenzaldehyde.

This is in contrast to the iodination of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), where the most activated position is C-5, resulting in the regioselective formation of 5-iodovanillin (B1580916). rsc.org

The optimization of these protocols often involves screening different solvents, temperatures, and iodinating agents to maximize yield and regioselectivity. Fluorinated alcohols like hexafluoroisopropanol have been shown to promote mild and highly regioselective halogenation of arenes with N-halosuccinimides. nih.gov

| Iodinating System | Substrate Type | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Iodine / Iodic Acid (HIO₃) | Hydroxylated aromatic aldehydes | Ethanol (B145695)/water, conventional stirring or microwave irradiation | Good yields; microwave assistance significantly reduces reaction time. | jocpr.comjocpr.com |

| N-Iodosuccinimide (NIS) | 4-Hydroxybenzaldehyde | Acetic acid, room temperature | Simple, convenient method for activated phenols. | chemicalbook.com |

| Iodine / F-TEDA-BF₄ (Selectfluor) | Substituted anisoles | Water as solvent | Water can serve as an effective medium for functionalization. | acs.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) / Thiourea catalyst | Activated aromatic compounds | Acetonitrile, mild conditions | Organocatalytic approach applicable to various substrates. | organic-chemistry.org |

Indirect Iodination Approaches via Precursor Functionalization

Indirect methods provide an alternative route when direct iodination is inefficient or lacks the required regioselectivity. These strategies involve introducing a different functional group at the desired position, which is then chemically converted to an iodine atom.

A classic example is the Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate. This multi-step process typically involves:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.

Reduction: Reduction of the nitro group to an amino group (-NH₂).

Diazotization: Conversion of the amino group into a diazonium salt (-N₂⁺) using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures.

Iodination: Displacement of the diazonium group with iodine by treatment with an iodide salt, such as potassium iodide (KI).

Another powerful indirect approach involves organometallic intermediates. For instance, haloarenes can undergo deprotonative lithiation followed by trapping with a zinc chloride complex to form stable organozinc species. organic-chemistry.org These intermediates can then react with an electrophilic iodine source to install the iodine atom with high precision, a method that avoids issues like aryne formation. organic-chemistry.org

Functional Group Interconversion Pathways

The synthesis of this compound may also rely on the strategic conversion of existing functional groups on a pre-assembled aromatic core. This can include the formation of the hydroxyl or aldehyde groups at a late stage of the synthesis.

Selective Demethylation Techniques for Hydroxyl Group Introduction

The hydroxyl group at the C-2 position can be introduced by the selective demethylation of a precursor such as 2,4-dimethoxy-3-iodobenzaldehyde. The challenge lies in cleaving one specific methyl ether in the presence of another. The choice of demethylating agent is crucial for achieving this regioselectivity.

Lewis acids are commonly used for this purpose. Boron tribromide (BBr₃) is a powerful reagent capable of cleaving aryl methyl ethers, and a protocol using BBr₃ in dichloromethane (B109758) has been successfully used to convert 3-iodo-4-methoxybenzaldehyde (B1300997) into 4-hydroxy-3-iodobenzaldehyde. chemicalbook.comgoogle.com Other Lewis acids like aluminum chloride or aluminum bromide are also effective. google.com

Magnesium iodide etherate (MgI₂·OEt₂) has emerged as a mild and effective reagent for the regioselective demethylation of O-methyl groups situated ortho to a carbonyl group. mdma.ch Studies on asymmetrically substituted 2,6-dimethoxybenzaldehydes have shown that demethylation often occurs kinetically at the more sterically hindered position. mdma.ch This selectivity is thought to arise from the relative stability of the intermediate chelation isomers formed between the magnesium ion and the substrate. mdma.ch

| Reagent | Typical Conditions | Selectivity/Application | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane, 0°C to room temperature | Powerful, general reagent for cleaving aryl methyl ethers. | chemicalbook.comgoogle.com |

| Magnesium Iodide Etherate (MgI₂·OEt₂) | Benzene (B151609) or ether, reflux | Mild reagent, selective for O-methyl groups ortho to a carbonyl. | mdma.ch |

| Aluminum Halides (AlCl₃, AlBr₃) | Acetonitrile or other organic solvents | Effective Lewis acids for demethylation. | google.com |

| Sodium Ethoxide (C₂H₅SNa) | DMF | Used for demethylation of ortho-methoxy groups in certain aromatic alcohols. | google.com |

Aldehyde Group Formation and Modification

The benzaldehyde moiety can be constructed on the aromatic ring using various formylation reactions. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), is a standard method for introducing an aldehyde group onto electron-rich aromatic rings. google.com Other classic methods include the Gattermann, Gattermann-Koch, and Duff reactions.

Alternatively, the aldehyde can be generated from other functional groups. A modern and versatile approach involves the reduction of Weinreb amides. acs.orgresearchgate.net This method starts with a corresponding benzoic acid, which is converted to a Weinreb amide. The amide is then reduced using a hydride source like diisobutylaluminum hydride (DIBAL-H) to form a stable tetrahedral intermediate, which upon workup yields the aldehyde. This procedure can be performed in a one-pot sequence and is compatible with a wide range of functional groups. acs.orgresearchgate.net

The aldehyde group itself can be modified to create analogs. A common transformation is the condensation with primary amines or hydrazides to form Schiff bases (imines), which are valuable in medicinal chemistry and materials science. researchgate.net

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are more energy-efficient. rjpn.org These principles are increasingly being applied to the synthesis of benzaldehyde derivatives.

One key strategy is the use of greener solvents and reaction media. Water, being non-toxic and readily available, has been explored as a medium for functionalization reactions, such as the iodination of anisole (B1667542) derivatives using iodine and an oxidizer. acs.org

Energy-efficient techniques like microwave irradiation can significantly accelerate reaction times, often leading to cleaner reactions with higher yields. rjpn.org The use of microwave assistance in the iodination of hydroxylated aromatic aldehydes with iodine/iodic acid is a prime example of this approach. jocpr.comjocpr.com

The development of novel catalytic systems is another cornerstone of green chemistry. This includes using recyclable catalysts or replacing toxic metal catalysts with more benign alternatives. rjpn.org For instance, a direct route to synthesize p-methyl benzaldehyde from acetaldehyde (B116499) has been developed using an organic amine catalyst. nih.gov In another example, gold nanoparticles supported on an organosilica material have been used to catalyze the aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde, using oxygen as the sole oxidant under mild conditions. qualitas1998.net These methods reduce reliance on stoichiometric reagents and minimize waste generation. acs.orgresearchgate.net

Enzymatic Catalysis (e.g., Laccase-Catalyzed Iodination)

Enzymatic catalysis offers a powerful tool for the selective functionalization of aromatic compounds under mild conditions. Laccases, in particular, have emerged as highly effective biocatalysts for oxidation reactions. nih.gov These multi-copper oxidases utilize molecular oxygen to oxidize a wide range of phenolic substrates, generating phenoxyl radicals that can undergo further reactions. nih.govnih.gov This process is highly appealing as it uses air as the oxidant and produces water as the only byproduct. nih.gov

In the context of producing iodinated phenols, research has demonstrated that a laccase-catalyzed system can efficiently iodinate various p-substituted phenolic compounds. nih.gov The system typically employs potassium iodide (KI) as the iodine source, with the laccase enzyme oxidizing the iodide ion to reactive iodine species, which then perform electrophilic substitution on the activated phenol (B47542) ring. nih.gov This method has been successfully applied on a preparative scale to synthesize iodinated p-hydroxyarylcarbonyls and carboxylic acid derivatives with high chemoselectivity and yields up to 93%. nih.gov The enzymatic approach effectively suppresses the dimerization of phenolic substrates, which can be a common side reaction in other oxidative methods. nih.gov

However, the substrate scope has some limitations. Studies have shown that for the laccase-catalyzed iodination to be effective, a p-hydroxyl group is often crucial. For instance, o-hydroxyl substituted benzaldehydes such as 2-hydroxy-3-methoxybenzaldehyde (B140153) either failed to react or produced only trace amounts of the iodinated product. nih.govresearchgate.net In contrast, p-hydroxybenzaldehyde derivatives and related ketones like acetovanillone (B370764) were successfully iodinated. nih.govresearchgate.net This suggests that while laccase catalysis is a promising green route, its direct application for the synthesis of this compound from 2-hydroxy-4-methoxybenzaldehyde may be challenging and require further optimization or different enzymatic systems.

| Substrate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 5-Iodovanillin | 93 | Laccase, KI, O2, Citrate-phosphate buffer (pH 5), DMSO |

| 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one (Acetovanillone) | 1-(4-hydroxy-3-iodo-5-methoxyphenyl)ethan-1-one | 73 | Laccase, KI, O2, Citrate-phosphate buffer (pH 5), DMSO |

| 4-Hydroxybenzaldehyde | 3,5-Diiodo-4-hydroxybenzaldehyde | 70 | Laccase, KI, O2, Citrate-phosphate buffer (pH 5), DMSO |

| 2-Hydroxy-3-methoxybenzaldehyde | Trace/No Reaction | N/A | Laccase, KI, O2, Citrate-phosphate buffer (pH 5), DMSO |

Sustainable Solvent Systems and Reaction Conditions

The principles of green chemistry are increasingly being integrated into the synthesis of aromatic compounds to reduce environmental impact. This involves the use of sustainable solvents, solvent-free conditions, and energy-efficient processes.

Polyethylene Glycol (PEG) as a Green Solvent: Polyethylene glycol (PEG) has been identified as an effective and environmentally friendly reaction medium for the iodination of electron-rich aromatic compounds. researchgate.net A system using iodine and iodic acid in PEG-400 has been shown to successfully iodinate various aromatic aldehydes and ketones. researchgate.net This method offers several advantages, including a simple reaction procedure, easy isolation of products, and quantitative yields, while avoiding the use of hazardous solvents. researchgate.net

Solvent-Free Iodination: A significant advancement in sustainable synthesis is the development of solvent-free reaction conditions.

Urea-Hydrogen Peroxide (UHP) System: One such method employs elemental iodine with urea-hydrogen peroxide (UHP), a stable and solid oxidizing agent, for the iodination of activated aromatic compounds. rsc.orgresearchgate.net This solvent-free approach is efficient for the iodination of various phenols and methoxy-substituted benzenes. rsc.orgresearchgate.net

Mechanochemistry: Another solvent-free technique involves mechanical grinding, or mechanochemistry. The C5-iodination of pyrimidine (B1678525) derivatives has been achieved by grinding the substrate with solid iodine and silver nitrate. mdpi.com This method is notable for its short reaction times (20–30 minutes), high yields (70–98%), and simple setup, completely avoiding the need for bulk solvents. mdpi.com

Ionic Liquids: Ionic liquids are considered green solvents due to their low vapor pressure and high thermal stability. They have been used as catalysts and reaction media in various organic syntheses. For instance, an ionic liquid, 1-butyl-3-methylimidazolium acetate, has been employed as a catalyst in the synthesis of a 4-hydroxy-2-methoxybenzaldehyde (B14303) precursor, demonstrating gentle reaction conditions and minimal waste generation. google.com While not a direct iodination example, it highlights the potential of ionic liquids to create more sustainable synthetic pathways for related benzaldehyde analogs.

| Methodology | Reagents/System | Substrate Type | Key Advantages | Reference |

|---|---|---|---|---|

| Green Solvent | I2/HIO3 in PEG-400 | Aromatic aldehydes, ketones, phenols | Eco-friendly medium, simple procedure, high yields | researchgate.net |

| Solvent-Free | I2/Urea-H2O2 (UHP) | Activated aromatic compounds | No solvent, solid oxidant, good atom economy | rsc.orgresearchgate.net |

| Mechanochemistry (Solvent-Free) | I2/AgNO3 with grinding | Pyrimidine derivatives | Rapid reaction, high yields, eco-friendly | mdpi.com |

| Ionic Liquid Catalyst | [Bmim]OAc | m-hydroxy methyl-phenate (for benzaldehyde precursor synthesis) | Mild conditions, low waste, non-corrosive | google.com |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Hydroxy 3 Iodo 4 Methoxybenzaldehyde

Electrophilic and Nucleophilic Character of the Aldehyde Moiety

The aldehyde functional group (-CHO) is characterized by a carbonyl (C=O) double bond. Due to the high electronegativity of the oxygen atom, the carbonyl carbon is electron-deficient, rendering it electrophilic. This electrophilicity is the primary driver of the aldehyde's reactivity, making it susceptible to nucleophilic attack.

The reactivity of the aldehyde group in substituted benzaldehydes is modulated by the electronic effects of the other substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilic character of the carbonyl carbon, increasing reactivity towards nucleophiles. Conversely, electron-donating groups decrease this electrophilicity. In 2-Hydroxy-3-iodo-4-methoxybenzaldehyde, the methoxy (B1213986) group (-OCH3) exerts a strong electron-donating resonance effect (+M), which reduces the partial positive charge on the carbonyl carbon, thereby making it less reactive towards nucleophilic addition compared to unsubstituted benzaldehyde (B42025). quora.comdoubtnut.com This effect is somewhat counteracted by the electron-withdrawing inductive effects (-I) of the hydroxyl, iodo, and methoxy groups.

Typical reactions involving the aldehyde moiety include:

Nucleophilic Addition: Reaction with nucleophiles like Grignard reagents or organolithium compounds.

Condensation Reactions: Formation of Schiff bases (imines) with primary amines. researchgate.net

Oxidation: Conversion to a carboxylic acid using oxidizing agents.

Reduction: Conversion to a primary alcohol using reducing agents like sodium borohydride (B1222165).

The reaction between phenols and benzaldehydes typically proceeds via an electrophilic aromatic substitution mechanism, where the aldehyde's carbonyl carbon acts as an electrophile. sinoshiny.com

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) imparts significant reactivity to the molecule. It is weakly acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in reactions such as Williamson ether synthesis.

Reactivity and Transformations of the Iodo Substituent

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making the iodo substituent an excellent leaving group in various transformations, particularly in transition-metal-catalyzed cross-coupling reactions.

Aryl iodides are highly prized substrates for palladium-catalyzed cross-coupling reactions due to their high reactivity in the oxidative addition step of the catalytic cycle. This makes this compound a versatile building block for the synthesis of more complex molecules. Although specific studies on this exact molecule are not abundant, the reactivity of the closely related 5-iodovanillin (B1580916) is well-documented in these reactions. researchgate.nettandfonline.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the aryl iodide and an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. researchgate.nettandfonline.comumn.edursc.org It is a powerful method for creating biaryl compounds. The reaction of 5-iodovanillin with various arylboronic acids has been shown to proceed efficiently. researchgate.net

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is instrumental in synthesizing arylalkynes. The reaction is known to work well with substrates like 5-iodovanillin. tandfonline.com The reactivity order for halides in Sonogashira coupling is I > Br > Cl. wikipedia.org

Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, again catalyzed by palladium in the presence of a base.

Table 1: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd catalyst (e.g., Pd/C, Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃) | Biaryl |

| Sonogashira | R-C≡CH | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Arylalkyne |

| Heck | Alkene (R'-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |

Direct nucleophilic aromatic substitution (SNAr) of an iodo group on an aromatic ring is generally challenging. It typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org In this compound, the ring is activated by electron-donating groups, making classical SNAr difficult.

However, alternative pathways exist. For instance, nucleophilic substitution of halophenols can be achieved through a radical-mediated mechanism where the transient phenoxyl radical acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack. osti.gov Another possibility is through the formation of an aryldiazonium salt, which can then be displaced by various nucleophiles, although this would require converting the molecule to an arylamine first. jove.com

Role of Methoxy Group in Directing Reactivity

The methoxy group (-OCH₃) plays a crucial role in modulating the reactivity of the entire molecule. It exhibits a dual electronic nature:

Resonance Effect (+M): The lone pairs on the oxygen atom can delocalize into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This is a strong, activating effect. stackexchange.com

Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond. This is a weaker, deactivating effect. stackexchange.comvaia.com

Intramolecular Cyclization and Rearrangement Processes

The multifunctional nature of this compound and its derivatives makes it a candidate for intramolecular reactions, leading to the formation of heterocyclic systems.

Iodocyclization: Iodine itself can act as an electrophile to promote the cyclization of molecules containing a nucleophile and an unsaturated bond (alkene or alkyne). nih.gov For example, if the aldehyde group were converted to an allylic alcohol, the phenolic oxygen or the new alcohol could potentially attack the double bond in an iodine-mediated reaction.

Cyclization following Cross-Coupling: A common strategy involves first using the iodo group to introduce a new functional group via cross-coupling, which then participates in a subsequent intramolecular cyclization. For instance, a Sonogashira coupling could introduce an alkyne side chain. The resulting product could then undergo intramolecular cyclization, potentially involving the phenolic hydroxyl group, to form benzofuran (B130515) derivatives. tandfonline.comorganic-chemistry.org Similarly, other palladium- or copper-catalyzed intramolecular cyclizations of aryl iodides are known. documentsdelivered.com

Based on a comprehensive search of available scientific literature, there is no specific research data published on the derivatization strategies, including the formation of Schiff bases and the synthesis of metal coordination complexes, for the chemical compound "this compound."

The conducted searches for this exact compound in chemical databases and scientific journals did not yield any studies describing its use as a precursor for the synthetic pathways outlined in the request. While extensive research exists for structurally related compounds—such as 2-hydroxy-4-methoxybenzaldehyde (B30951), various isomers like 3-hydroxy-2-iodo-4-methoxybenzaldehyde (B160923) nih.gov, and other substituted salicylaldehydes researchgate.netmdpi.commdpi.comnih.gov—applying this information would violate the strict requirement to focus solely on "this compound."

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content constraints due to the absence of requisite research findings for this specific molecule.

Derivatization Strategies and Synthesis of Novel Scaffolds from 2 Hydroxy 3 Iodo 4 Methoxybenzaldehyde

Other Functional Group Transformations

Esterification and Etherification of the Hydroxyl Group

The phenolic hydroxyl group of 2-Hydroxy-3-iodo-4-methoxybenzaldehyde can be readily converted into esters and ethers, providing a pathway to a wide array of derivatives.

Esterification:

The conversion of the hydroxyl group to an ester is a common strategy to modify the polarity and reactivity of phenolic compounds. A standard method for the esterification of a related compound, 3-Methoxy-4-hydroxybenzaldehyde (vanillin), involves reaction with an acid anhydride (B1165640) in the presence of a base. This method can be extrapolated for the acetylation of this compound. For instance, treatment with acetic anhydride in the presence of aqueous sodium hydroxide (B78521) would yield 2-acetoxy-3-iodo-4-methoxybenzaldehyde. The reaction proceeds by the deprotonation of the phenolic hydroxyl by the base, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.

A plausible reaction scheme for the acetylation is as follows:

Reaction Scheme for the Acetylation of this compound

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride, Sodium Hydroxide | 2-Acetoxy-3-iodo-4-methoxybenzaldehyde |

This transformation is valuable as the resulting ester can exhibit different solubility profiles and may act as a prodrug form of the parent phenol (B47542).

Etherification:

Etherification of the hydroxyl group is another key derivatization strategy. The Williamson ether synthesis is a widely applicable method for this purpose. libretexts.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. libretexts.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

A variety of bases and alkylating agents can be employed. For instance, in the synthesis of iodinated isovanillin (B20041) ethers, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used effectively as a base in N,N-dimethylformamide (DMF), followed by the addition of an alkyl iodide. nih.gov This approach can be applied to this compound to produce a range of O-alkylated derivatives. The choice of the alkyl halide allows for the introduction of various alkyl or substituted alkyl chains. For example, the reaction with allyl bromide would yield 3-(allyloxy)-2-iodo-4-methoxybenzaldehyde, a compound that is commercially available, indicating the industrial relevance of this transformation.

A general scheme for the Williamson ether synthesis is presented below:

General Reaction Scheme for the Williamson Ether Synthesis of this compound

| Reactant | Reagents | Product |

| This compound | 1. Base (e.g., DBU, NaH) 2. Alkyl Halide (R-X) | 2-Alkoxy-3-iodo-4-methoxybenzaldehyde |

The selection of a primary alkyl halide is crucial to favor the desired SN2 reaction and minimize potential E2 elimination side reactions, which can occur with secondary or tertiary alkyl halides. libretexts.orglibretexts.org

Reduction and Oxidation of the Aldehyde Group

The aldehyde functional group is a versatile handle for further molecular modifications, including reduction to an alcohol and oxidation to a carboxylic acid.

Reduction:

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (2-hydroxy-3-iodo-4-methoxyphenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used and effective reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups like esters. masterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the corresponding alcohol.

The general procedure for the reduction of an aromatic aldehyde with sodium borohydride is well-established. For a similar compound, 4-ethoxy-3-methoxybenzaldehyde, reduction with NaBH₄ under ultrasound irradiation has been reported to give the corresponding alcohol in high yield.

A representative reaction scheme for the reduction is as follows:

Reaction Scheme for the Reduction of this compound

| Reactant | Reagent | Product |

| This compound | Sodium Borohydride (NaBH₄) | (2-Hydroxy-3-iodo-4-methoxyphenyl)methanol |

Oxidation:

The aldehyde group can be oxidized to a carboxylic acid, a transformation that introduces a new acidic functional group and significantly alters the molecule's properties. A powerful and commonly used oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄). libretexts.org The oxidation of aromatic aldehydes to carboxylic acids with KMnO₄ is a well-known reaction. masterorganicchemistry.com

Studies on the oxidation of related substituted benzaldehydes, such as 3-ethoxy-4-hydroxybenzaldehyde, by potassium permanganate under acidic conditions have been reported. These studies indicate that the reaction proceeds to give the corresponding benzoic acid derivative. Applying this to this compound, treatment with KMnO₄ would be expected to yield 2-hydroxy-3-iodo-4-methoxybenzoic acid. The reaction is typically carried out in an aqueous solution, and the conditions (temperature, pH) can be adjusted to control the reaction rate and yield.

The expected oxidation reaction is depicted in the following scheme:

Reaction Scheme for the Oxidation of this compound

| Reactant | Reagent | Product |

| This compound | Potassium Permanganate (KMnO₄) | 2-Hydroxy-3-iodo-4-methoxybenzoic acid |

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Hydroxy 3 Iodo 4 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted aromatic aldehyde like 4-hydroxy-3-iodo-5-methoxybenzaldehyde, a combination of one-dimensional and two-dimensional NMR techniques allows for the complete assignment of all proton and carbon signals.

Proton NMR (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of 4-hydroxy-3-iodo-5-methoxybenzaldehyde, recorded in DMSO-d₆, the signals for the aldehydic, hydroxyl, aromatic, and methoxy (B1213986) protons are distinctly resolved. whitman.edu

The aldehydic proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring, thus appearing at a very low field. The phenolic hydroxyl proton (-OH) signal is also observed at a downfield chemical shift. The two aromatic protons are situated meta to each other and appear as doublets with a small coupling constant, characteristic of a four-bond coupling. The methoxy group (-OCH₃) protons appear as a sharp singlet in the upfield region of the spectrum. whitman.edu

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -CHO | 9.79 | Singlet | - |

| -OH | 10.4 | Singlet | - |

| Ar-H | 7.79 | Doublet | 1.7 |

| Ar-H | 7.35 | Doublet | 1.7 |

| -OCH₃ | 3.82 | Singlet | - |

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 4-hydroxy-3-iodo-5-methoxybenzaldehyde gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing at the lowest field. The aromatic carbons attached to the electronegative oxygen and iodine atoms also have characteristic downfield shifts. The carbon atom bearing the iodine shows a significantly lower chemical shift compared to the other aromatic carbons due to the heavy atom effect. The methoxy carbon appears at a typical upfield chemical shift. whitman.edu

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O | 191.0 |

| C-OH | 152.4 |

| C-OCH₃ | 150.6 |

| C-H (aromatic) | 134.0 |

| C-CHO | 131.6 |

| C-H (aromatic) | 116.1 |

| C-I | 93.0 |

| -OCH₃ | 59.8 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While specific 2D NMR spectra for 4-hydroxy-3-iodo-5-methoxybenzaldehyde are not available in the cited literature, the principles of these techniques can be applied to predict the expected correlations based on the known structure and 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For 4-hydroxy-3-iodo-5-methoxybenzaldehyde, a cross-peak would be expected between the two aromatic protons, confirming their meta relationship.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to. For 4-hydroxy-3-iodo-5-methoxybenzaldehyde, the following correlations would be anticipated:

The aromatic proton at δ 7.79 ppm would correlate with the aromatic carbon at δ 134.0 ppm.

The aromatic proton at δ 7.35 ppm would correlate with the aromatic carbon at δ 116.1 ppm.

The methoxy protons at δ 3.82 ppm would correlate with the methoxy carbon at δ 59.8 ppm.

The aldehydic proton at δ 9.79 ppm would correlate with the carbonyl carbon at δ 191.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and piecing together the molecular structure. For 4-hydroxy-3-iodo-5-methoxybenzaldehyde, key expected correlations would include:

The aldehydic proton showing correlations to the aromatic carbons C-CHO and the adjacent C-H.

The methoxy protons showing a correlation to the C-OCH₃ aromatic carbon.

The aromatic protons showing correlations to neighboring aromatic carbons, including the quaternary carbons.

Mass Spectrometry (MS) for Molecular Formula Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. For 4-hydroxy-3-iodo-5-methoxybenzaldehyde, with a molecular formula of C₈H₇IO₃, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass would unequivocally confirm the molecular formula.

Expected HRMS Data for C₈H₇IO₃:

Calculated Monoisotopic Mass: 277.94400 u

An HRMS instrument would be able to distinguish this mass from other possible elemental compositions with the same nominal mass, thereby providing a high degree of confidence in the molecular formula.

Fragmentation Pattern Analysis (e.g., GC-MS, MS-MS, MALDI MS)

In mass spectrometry, molecules are often fragmented into smaller, charged particles. The pattern of these fragments is unique to the molecular structure and can be used for identification and structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

The mass spectrum of 4-hydroxy-3-iodo-5-methoxybenzaldehyde would be expected to show a prominent molecular ion peak (M⁺) at m/z 278. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom to give an [M-1]⁺ peak, and the loss of the formyl radical (-CHO) to give an [M-29]⁺ peak. The presence of an iodine atom would also lead to characteristic fragmentation patterns, including a peak at m/z 127 corresponding to I⁺.

Based on available GC-MS data for 5-iodovanillin (B1580916), the following major fragments are observed:

| m/z | Proposed Fragment Identity |

| 278 | Molecular ion [M]⁺ |

| 277 | [M-H]⁺ |

| 164 | [M-I]⁺ |

| 135 | [M-I-CHO]⁺ |

| 107 | [M-I-CHO-CO]⁺ |

| 79 | Aromatic fragment |

A plausible fragmentation pathway would involve the initial loss of a hydrogen atom or an iodine radical from the molecular ion. Subsequent loss of carbon monoxide (CO) or the formyl radical from these initial fragments would lead to the other observed ions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them. For 2-Hydroxy-3-iodo-4-methoxybenzaldehyde, the spectra reveal characteristic vibrations from its hydroxyl, aldehyde, methoxy, and iodo substituents, as well as from the aromatic ring itself.

In the IR spectrum of related hydroxy-methoxybenzaldehydes, a broad absorption band is typically observed in the region of 3100-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching vibration of the aldehyde group gives rise to a strong, sharp absorption band, generally appearing in the 1650-1700 cm⁻¹ range. The presence of conjugation with the aromatic ring can shift this frequency. Aromatic C=C stretching vibrations are typically observed as a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations from the methoxy and hydroxyl groups appear in the fingerprint region, usually between 1000 and 1300 cm⁻¹. The C-I bond, being a weaker bond involving a heavy atom, is expected to vibrate at a lower frequency, typically below 600 cm⁻¹.

For instance, in the analysis of various 4-Hydroxy-3-methoxybenzaldehyde derivatives, characteristic IR peaks were identified. researchgate.net A derivative featuring a C=N bond showed this stretch at 1608 cm⁻¹, while the phenolic O-H stretch was observed at 3450 cm⁻¹ and the C-O stretch at 1077 cm⁻¹. researchgate.net Another derivative displayed an O-H stretch at 3583 cm⁻¹ and a C=N stretch at 1609 cm⁻¹. researchgate.net While specific experimental data for this compound is not widely published, the expected vibrational frequencies can be predicted based on these established group frequency data.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |

| Phenolic O-H | 3100 - 3600 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aldehyde C=O | 1650 - 1700 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Methoxy/Phenolic C-O | 1000 - 1300 | Stretching |

| Carbon-Iodine C-I | < 600 | Stretching |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzaldehyde (B42025) core of this compound contains a conjugated system comprising the benzene (B151609) ring and the carbonyl group of the aldehyde. Substituents on the aromatic ring can significantly influence the energy of these electronic transitions and, consequently, the wavelength of maximum absorption (λ_max).

Aromatic aldehydes typically exhibit two main types of absorption bands: a strong band at shorter wavelengths corresponding to a π→π* transition and a weaker band at longer wavelengths due to an n→π* transition. youtube.com The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while the n→π* transition involves promoting an electron from a non-bonding orbital (on the carbonyl oxygen) to a π* antibonding orbital. youtube.com

The substituents on the benzene ring—hydroxyl (-OH), methoxy (-OCH₃), and iodo (-I)—all possess lone pairs of electrons and can act as auxochromes. These groups can extend the conjugation of the system through resonance, which typically leads to a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption band. uobabylon.edu.iq The solvent can also influence the absorption spectrum; polar solvents may cause shifts in the n→π* transition. uobabylon.edu.iq For benzaldehyde itself, theoretical studies have assigned the n→π* transition to a band around 3.71 eV and π→π* transitions to bands at 4.33 eV and 4.89 eV. researchgate.net The introduction of substituents alters these energy levels. Extending conjugation generally results in bathochromic shifts. uobabylon.edu.iq

| Type of Transition | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 300 | High-intensity absorption from excitation of π-electrons in the conjugated system. |

| n → π | 300 - 400 | Low-intensity absorption from excitation of non-bonding electrons on the carbonyl oxygen. |

X-ray Diffraction for Solid-State Structural Determination (e.g., Single Crystal X-ray Crystallography)

X-ray diffraction, particularly single-crystal X-ray crystallography, is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. carleton.edu This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. carleton.edu

For this compound, a single-crystal X-ray analysis would unequivocally confirm its molecular structure, resolving any ambiguity regarding the substitution pattern on the benzene ring. The analysis of various multi-substituted benzaldehyde derivatives has shown that their crystal structures and packing are governed by a variety of intermolecular interactions, including C–H⋯O hydrogen bonds, π–π stacking, and halogen bonding. nih.gov The carbonyl group is often involved in generating diverse synthons through intermolecular C–H⋯O hydrogen bonds. nih.gov

| Crystallographic Parameter | Description | Significance |

| Crystal System | The geometric classification of the crystal lattice (e.g., monoclinic, orthorhombic). nih.gov | Defines the basic symmetry and shape of the unit cell. |

| Space Group | The set of symmetry operations that describes the arrangement of molecules in the crystal. nih.gov | Provides detailed information on the crystal's internal symmetry. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell edges and the angles between them. carleton.edu | Defines the size and shape of the repeating unit of the crystal lattice. |

| Bond Lengths & Angles | The intramolecular distances and angles between atoms. carleton.edu | Confirms the covalent structure and identifies any structural strain or unusual geometry. |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is an analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for assessing the thermal stability of a compound. The TGA curve provides data on decomposition temperatures, the presence of residual solvents or water, and the mass of residue remaining after decomposition.

For an organic molecule like this compound, TGA would reveal the temperature at which it begins to decompose and the profile of its thermal degradation. The stability of halogenated aromatic aldehydes can be influenced by the nature and position of the halogen substituent. nih.govmdpi.com The analysis involves heating a small amount of the sample on a highly sensitive balance under a controlled atmosphere (e.g., nitrogen or air) and recording the mass loss as the temperature is increased at a constant rate. The resulting thermogram plots the percentage of weight loss against temperature, from which the onset temperature of decomposition and the temperatures of maximum weight loss can be determined. This information is critical for determining the upper temperature limit at which the compound can be handled or processed without degradation.

| Parameter | Information Provided |

| Onset Decomposition Temperature (T_onset) | The temperature at which significant weight loss begins. |

| Peak Decomposition Temperature (T_peak) | The temperature at which the rate of weight loss is maximal. |

| Percent Weight Loss | The amount of mass lost during a specific thermal event. |

| Residual Mass | The percentage of the initial mass remaining at the end of the analysis. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and other elements (such as nitrogen or sulfur) in a compound. For this compound, this method serves to verify its elemental composition and support its proposed molecular formula, C₈H₇IO₃. guidechem.com

The analysis is typically performed using a combustion method, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O) are collected and quantified. The percentages of carbon and hydrogen in the sample are then calculated from the masses of these products. The oxygen content is usually determined by difference, while the iodine content would require a separate analytical method, such as titration or ion chromatography after decomposition. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

For derivatives of 4-Hydroxy-3-methoxybenzaldehyde, elemental analysis has been used to confirm their composition. For example, for a derivative with the formula C₁₄H₁₃N₃O₂, the calculated percentages were C, 68.41%; H, 5.30%; N, 12.27%, which compared favorably with the found values of C, 68.06%; H, 5.13%; N, 12.05%. researchgate.net

Theoretical Composition of this compound (C₈H₇IO₃)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 34.57 |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 2.54 |

| Iodine (I) | 126.90 | 1 | 126.90 | 45.64 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 17.26 |

| Total | 278.041 | 100.00 |

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 3 Iodo 4 Methoxybenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Spectroscopic Property Prediction and Interpretation

There are no published theoretical studies that predict and interpret the spectroscopic characteristics of 2-Hydroxy-3-iodo-4-methoxybenzaldehyde. This includes the absence of simulated infrared (IR), Raman, and UV-Visible spectra, which are crucial for correlating experimental data with the molecule's electronic transitions and vibrational modes.

Molecular Dynamics Simulations for Conformational Analysis

Reaction Mechanism Elucidation through Computational Modeling

While a doctoral thesis from the University of Southampton mentions this compound as a reactant in an electrochemical synthesis, it does not provide a computational elucidation of the reaction mechanisms involving this specific molecule. soton.ac.uk There is a lack of theoretical modeling to investigate its reactivity, potential reaction pathways, or transition states.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Specific, in-depth computational predictions for the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and detailed vibrational frequencies for this compound are not available in the surveyed literature. Although experimental data may exist, the theoretical calculations that are vital for precise signal assignment and structural confirmation have not been published.

Potential Applications of 2 Hydroxy 3 Iodo 4 Methoxybenzaldehyde in Non Biological Chemical Systems

Building Block in Complex Organic Synthesis

The strategic placement of multiple functional groups on the aromatic ring of 2-Hydroxy-3-iodo-4-methoxybenzaldehyde makes it a valuable starting material or intermediate in the synthesis of complex organic molecules. The aldehyde group can readily participate in a variety of classic organic reactions, such as condensations, oxidations, and reductions, to build molecular complexity.

A closely related compound, 2,3-dihydroxy-4-methoxybenzaldehyde, serves as a key intermediate in the synthesis of several biologically active natural products and drugs. mdpi.com This highlights the potential of substituted benzaldehydes in constructing intricate molecular architectures. The presence of the iodine atom in this compound further enhances its synthetic utility, as it can participate in a range of powerful carbon-carbon bond-forming cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks from simpler precursors.

The following table summarizes some of the key cross-coupling reactions where the iodo-substituent of this compound could be exploited:

| Reaction | Reactant | Catalyst | Bond Formed | Potential Products | Reference |

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | Palladium(0) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Biaryls, alkylated arenes | harvard.eduorganic-chemistry.org |

| Heck Coupling | Alkenes | Palladium(0) | C(sp²)-C(sp²) | Substituted alkenes (e.g., stilbenes) | rsc.org |

| Sonogashira Coupling | Terminal alkynes | Palladium(0) and Copper(I) | C(sp²)-C(sp) | Arylalkynes | wikipedia.orglibretexts.orgorganic-chemistry.org |

These reactions would allow for the introduction of a wide variety of substituents at the 3-position of the benzaldehyde (B42025), leading to a diverse library of derivatives with potentially interesting properties. For instance, Sonogashira coupling could be used to introduce extended π-conjugated systems, which are of interest for materials science applications. wikipedia.orglibretexts.orgorganic-chemistry.org

Precursor for Advanced Materials (e.g., Optoelectronic Materials, Polymers)

The development of new materials with tailored optical and electronic properties is a major focus of modern chemistry. While direct applications of this compound in this area are not yet widely reported, its structural features suggest significant potential.

One promising avenue is the use of this compound to functionalize inorganic or organic-inorganic hybrid materials. For example, silsesquioxanes are a class of organosilicon compounds with a cage-like structure that can serve as precursors to ceramic materials and nanocomposites. wikipedia.org These molecules can be functionalized with organic groups to create hybrid materials with a unique combination of properties. The aldehyde group of this compound could be used to anchor the molecule to a silsesquioxane core, creating a material with an inorganic silicate (B1173343) center and an organic, functionalized exterior. The presence of the iodinated and methoxy-substituted aromatic ring could influence the refractive index, dielectric constant, and other optoelectronic properties of the resulting material.

Furthermore, the aldehyde and hydroxyl groups are suitable for polymerization reactions. Condensation polymerization with other monomers could lead to the formation of novel polymers. The iodine atom could either be retained to modulate the polymer's properties (e.g., increase its refractive index or provide a site for further modification) or be removed during or after polymerization. Benzaldehyde-functionalized polymers have been explored for various applications, including the formation of vesicles and other nano-structured materials. acs.org

Development of Chemical Sensors and Probes (e.g., Chemosensors based on Derivatives)

Chemical sensors are devices that can detect and respond to the presence of specific chemical species. Fluorescent chemosensors, in particular, have gained significant attention due to their high sensitivity and potential for real-time monitoring. The development of such sensors often relies on the synthesis of molecules whose fluorescence properties change upon binding to a target analyte.

Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone, are a common structural motif in fluorescent chemosensors. nih.govresearchgate.netjocpr.comnih.gov The Schiff base derived from a related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), has been shown to form a copper(II) complex that exhibits antimicrobial activity and has potential applications in materials science. mdpi.com Another study reported the synthesis and fluorescent properties of Schiff bases derived from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. jocpr.com These examples demonstrate the utility of substituted salicylaldehydes in creating functional molecules.

Derivatives of this compound could be excellent candidates for the development of new chemosensors. For example, reaction with a suitable amine containing a fluorophore could yield a Schiff base that acts as a sensor. The binding of a target analyte to the sensor could alter the electronic properties of the molecule, leading to a change in its fluorescence emission. The presence of the iodine atom could also be exploited to introduce a "heavy atom effect," which can enhance phosphorescence, a property that is useful for certain types of sensing applications.

A study on a 3,4-phenyldiamine-BODIPY sensor demonstrated its ability to react with aliphatic aldehydes to form a fluorescent benzimidazole (B57391) product, allowing for the detection of these aldehydes in living cells. nih.gov This suggests that the aldehyde functionality of this compound could be a key feature in designing new probes.

Catalytic Applications of Derived Metal Complexes

The field of catalysis is of paramount importance in chemical synthesis, enabling the efficient and selective transformation of reactants into desired products. Schiff base ligands are well-known for their ability to form stable complexes with a wide range of transition metals, and these complexes often exhibit significant catalytic activity. mdpi.comlp.edu.uatandfonline.comiosrjournals.org

Research on compounds structurally similar to this compound has demonstrated the catalytic potential of their metal complexes. For instance, 3d metal complexes with Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) and 4-hydroxy-3-methoxybenzaldehyde (vanillin) have been investigated as catalysts. nih.govlp.edu.ua

A study on metal complexes with 2-hydroxy-3-methoxybenzaliminopropyl immobilized on aerosil showed catalytic activity in the decomposition of ozone, with the activity varying depending on the metal ion (Mn > Co > Cu). lp.edu.ua Another research effort focused on transition metal complexes of 4-hydroxy-3-methoxybenzaldehyde embedded in fly ash zeolite as catalysts for phenol (B47542) hydroxylation. nih.gov The catalytic activity in this system followed the order: [Cu(II)(VAN)-FAZ] > [Co(II)(VAN)-FAZ] > [Ni(II)(VAN)-FAZ]. nih.gov

These findings strongly suggest that metal complexes derived from this compound could also function as effective catalysts. The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity of the metal complex. The presence of the iodo-substituent in this compound would likely influence these properties, potentially leading to catalysts with unique reactivity and selectivity. The synthesis of Schiff base-metal complexes is often straightforward, involving the condensation of the aldehyde with a primary amine followed by complexation with a metal salt. mdpi.comtandfonline.com

The following table summarizes the catalytic activity of metal complexes derived from related salicylaldehydes:

| Ligand Source | Metal Ions | Support/Matrix | Catalytic Reaction | Observed Activity Trend | Reference |

| 2-hydroxy-3-methoxybenzaldehyde | Mn(II), Co(II), Cu(II) | Aerosil | Ozone decomposition | Mn > Co > Cu | lp.edu.ua |

| 4-hydroxy-3-methoxybenzaldehyde | Cu(II), Co(II), Ni(II) | Fly Ash Zeolite | Phenol hydroxylation | Cu > Co > Ni | nih.gov |

Future Research and Unexplored Avenues in the Chemistry of this compound

The strategic placement of hydroxyl, iodo, and methoxy (B1213986) functionalities on the benzaldehyde scaffold endows this compound with significant potential for novel chemical exploration. While direct research on this specific isomer is limited, its structural motifs suggest numerous avenues for future investigation, from the development of innovative synthetic protocols to the exploration of its reactivity and the design of advanced functional materials. This article outlines key areas where future research efforts could unlock the full potential of this versatile chemical entity.

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, tightly sealed goggles, and a lab coat. Respiratory protection (e.g., N95 mask) is required for prolonged exposure .

- Storage : Keep in a tightly sealed container at 0–6°C to prevent degradation. Avoid contact with oxidizing agents .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can contradictory solubility data for this compound be resolved?

Advanced

Reported solubility variations (e.g., in water vs. organic solvents) arise from:

- Purity : Impurities (e.g., unreacted starting materials) alter solubility. Use HPLC or TLC to verify purity (>97%) .

- Temperature : Solubility in ethanol increases from 8.45 mg/mL at 25°C to 15.2 mg/mL at 40°C, as seen in analogs like 4-hydroxybenzaldehyde .

- Crystallization Conditions : Slow cooling in ethanol yields larger crystals with lower solubility compared to rapid precipitation .

What methodologies are used to assess its stability under varying pH conditions?

Q. Advanced

- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at λ~270 nm over 24–72 hours in buffers (pH 1–13).

- Degradation Products : LC-MS identifies hydrolyzed products (e.g., loss of iodine or methoxy groups) .

- Stabilizers : Add antioxidants (e.g., BHT) in acidic conditions to prevent aldehyde oxidation .

How does iodine substitution influence reactivity in cross-coupling reactions?

Advanced

The iodine atom enables:

- Buchwald-Hartwig Amination : Pd-catalyzed coupling with aryl amines, leveraging iodine as a superior leaving group compared to bromine or chlorine .

- Suzuki-Miyaura Reactions : Higher yields with aryl boronic acids due to iodine’s electronegativity. Use Pd(PPh) and KCO in DMF at 80°C .

What regulatory guidelines apply to its use in pharmaceutical research?

Basic

Follow EFSA’s flavouring substance evaluation framework:

- Toxicity Studies : Acute oral toxicity (LD > 2000 mg/kg in rodents) and genotoxicity assays (Ames test) are mandatory .

- Documentation : Submit detailed synthesis protocols, impurity profiles, and stability data .

How can researchers mitigate byproduct formation during synthesis?

Q. Advanced

- Byproduct Identification : Common byproducts include di-iodinated derivatives (e.g., 2-Hydroxy-3,5-diiodo-4-methoxybenzaldehyde). Monitor via TLC and adjust iodine stoichiometry .

- Chromatography : Use silica gel column chromatography (hexane:ethyl acetate = 4:1) to isolate the target compound .

What are its applications in medicinal chemistry?

Q. Advanced

- Antimicrobial Studies : The iodine moiety enhances activity against Gram-positive bacteria (e.g., S. aureus). Test via microbroth dilution (MIC ~16 µg/mL) .

- Antioxidant Assays : DPPH radical scavenging assays show moderate activity (IC ~50 µM), comparable to vanillin derivatives .

How should discrepancies in biological activity data be analyzed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.